N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide
Description
N-[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-14-19(15(2)27(25-14)11-12-29-3)24-21(28)26-9-6-16(7-10-26)18-13-23-20-17(18)5-4-8-22-20/h4-5,8,13,16H,6-7,9-12H2,1-3H3,(H,22,23)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDSZCFGQJTJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)NC(=O)N2CCC(CC2)C3=CNC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide typically involves the following steps:
Preparation of the pyrazole moiety: The synthesis begins with the preparation of the pyrazole moiety by reacting 3,5-dimethylpyrazole with 2-methoxyethylamine under controlled conditions to yield N-[1-(2-methoxyethyl)-3,5-dimethylpyrazole].
Formation of the pyrrolopyridine nucleus: The next step involves the formation of the pyrrolopyridine nucleus through a cyclization reaction involving appropriate precursors under anhydrous conditions.
Coupling Reaction: The final step is the coupling reaction between the pyrazole moiety and the pyrrolopyridine nucleus using a piperidine-1-carboxamide linkage under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic routes mentioned above but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions under the influence of oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, using reagents like lithium aluminum hydride, can transform certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrrolopyridine rings, resulting in the formation of substituted derivatives.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic agents such as sodium hydride and appropriate electrophiles under inert atmosphere conditions.
Major Products Formed from These Reactions
Oxidation Products: Oxidized derivatives of the pyrazole and pyrrolopyridine rings.
Reduction Products: Reduced forms of the pyrazole and pyrrolopyridine rings.
Substitution Products: Substituted derivatives with various functional groups attached to the pyrazole and pyrrolopyridine rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
This compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its potential as an enzyme inhibitor and as a modulator of biological pathways.
Medicine
In the medical field, this compound is under investigation for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide exerts its effects is primarily through the interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to altered biological responses. Key pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications in research and industry make it a valuable subject of study. By understanding its mechanism of action and comparing it with similar compounds, researchers can further explore its potential and develop new applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
